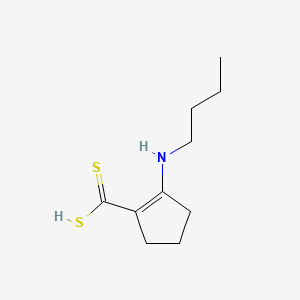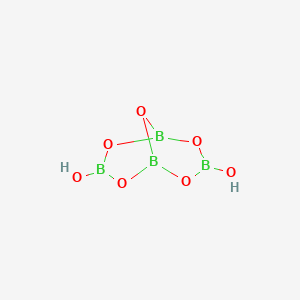
Tetraboric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraboric acid undergoes several types of chemical reactions, including:
Dehydration: Further heating of this compound can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: When dissolved in water, this compound reverts to boric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 170°C.
Hydrolysis: Dissolution in water.
Major Products Formed
Dehydration: Boron trioxide (B₂O₃).
Hydrolysis: Boric acid (B(OH)₃).
Wissenschaftliche Forschungsanwendungen
Tetraboric acid has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism by which tetraboric acid exerts its effects involves its ability to form complex structures with other molecules. This property is due to the presence of multiple boron-oxygen bonds, which can interact with various molecular targets . The pathways involved in these interactions are primarily related to the formation of borate complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orthoboric acid (B(OH)₃): A common form of boric acid that dehydrates to form tetraboric acid.
Metaboric acid (HBO₂): Another form of boric acid that can further dehydrate to form this compound.
Uniqueness
This compound is unique in its ability to form the tetraborate anion [B₄O₇]²⁻, which is not present in other forms of boric acid . This property makes it particularly useful in various industrial and research applications .
Eigenschaften
CAS-Nummer |
1048955-82-3 |
|---|---|
Molekularformel |
B4H2O7 |
Molekulargewicht |
157.3 g/mol |
IUPAC-Name |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
InChI-Schlüssel |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB2OB(OB(O1)O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


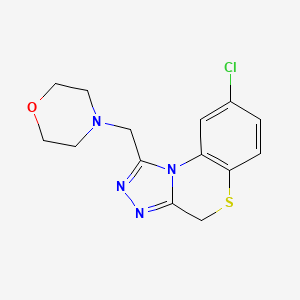
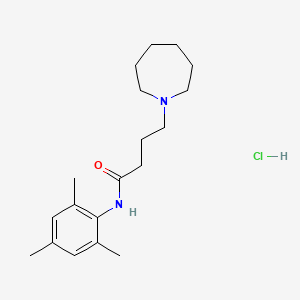
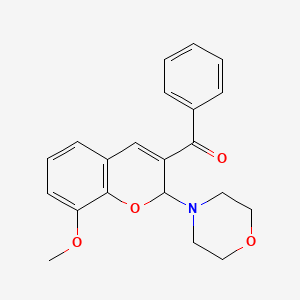


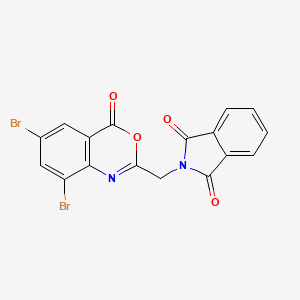
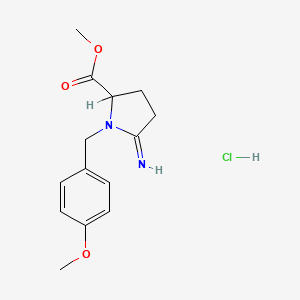
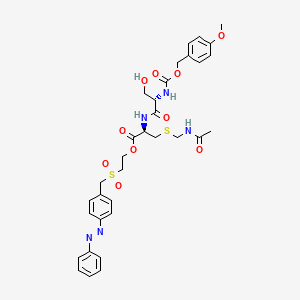


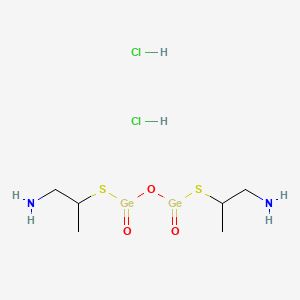
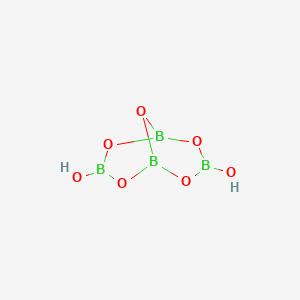
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
